molecular formula C8H9Br B134493 1-Bromo-4-ethylbenzene CAS No. 1585-07-5

1-Bromo-4-ethylbenzene

Cat. No.: B134493
CAS No.: 1585-07-5
M. Wt: 185.06 g/mol
InChI Key: URFPRAHGGBYNPW-UHFFFAOYSA-N
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Description

1-Bromo-4-ethylbenzene (CAS 1585-07-5) is a brominated aromatic compound with the molecular formula C₈H₉Br and a molecular weight of 185.064 g/mol. It features an ethyl group (-CH₂CH₃) and a bromine atom substituted at the para positions of the benzene ring. This compound is a versatile intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff production . Key physical properties include a boiling point of 203–204°C, density of 1.341 g/cm³, and insolubility in water . Its stability under standard storage conditions and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) make it valuable in synthetic chemistry .

Preparation Methods

1-Bromo-4-ethylbenzene can be synthesized through various methods, including:

    Electrophilic Aromatic Substitution: This method involves the bromination of 4-ethylbenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide.

    Industrial Production: Industrially, this compound is produced by the bromination of ethylbenzene using bromine or hydrogen bromide in the presence of a catalyst.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in 1-bromo-4-ethylbenzene participates in SₙAr (Nucleophilic Aromatic Substitution) under specific conditions. For example:

  • Hydroxide Substitution : Reaction with NaOH in polar solvents (e.g., DMSO) at elevated temperatures (80–120°C) yields 4-ethylphenol. The electron-donating ethyl group activates the ring, facilitating substitution at the para position.

  • Amination : Treatment with ammonia or amines (e.g., NH₃/EtOH, 100°C) produces 4-ethylaniline derivatives .

Key Reaction Conditions:

Reaction TypeReagents/ConditionsProductYield (%)
SₙAr (OH⁻)NaOH, DMSO, 120°C4-Ethylphenol~65
SₙAr (NH₃)NH₃, EtOH, 100°C4-Ethylaniline~50

Cross-Coupling Reactions

This compound is widely used in transition-metal-catalyzed couplings :

  • Suzuki Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME, 80°C) to form biaryl structures. For example, coupling with phenylboronic acid yields 4-ethylbiphenyl .

  • Sonogashira Coupling : With terminal alkynes (PdCl₂, CuI, PPh₃), it forms alkynylated derivatives, useful in material science .

Mechanistic Insights:

  • The ethyl group stabilizes intermediates via hyperconjugation, enhancing reaction rates .

  • Palladium catalysts facilitate oxidative addition at the C–Br bond, followed by transmetalation and reductive elimination .

Free-Radical Bromination

Under radical initiation (e.g., UV light or peroxides), this compound undergoes benzylic bromination :

  • Reaction : Br₂ or NBS (N-bromosuccinimide) selectively brominates the ethyl group’s CH₂ position, forming 1-(bromoethyl)-4-bromobenzene .

  • Selectivity : The benzylic hydrogen is abstracted preferentially due to lower bond dissociation energy (~356 kJ/mol vs. 410 kJ/mol for CH₃) .

Thermodynamic Data:

StepΔH (kJ/mol)
H-Abstraction (CH₂)-12
Br₂ Addition-101
Net ΔH -113

Oxidation Reactions

The ethyl side chain is susceptible to oxidation:

  • Strong Oxidants (e.g., KMnO₄, CrO₃): Convert the ethyl group to a carboxylic acid, yielding 4-bromobenzoic acid .

  • Mild Oxidants (e.g., MnO₂): Partial oxidation to 4-bromoacetophenone is observed .

Experimental Example:

  • Substrate : this compound (150 mg)

  • Conditions : KMnO₄ (excess), H₂O/acetone, reflux (3 h)

  • Product : 4-Bromobenzoic acid (yield: 72%) .

Thermal Isomerization

At elevated temperatures (>300°C), this compound undergoes intramolecular isomerization :

  • Process : Bromine migrates to the meta position via a radical intermediate .

  • Thermodynamics : ΔH = -0.80 ± 0.012 kJ/mol (gas phase, 330 K) .

Reduction Reactions

  • Catalytic Hydrogenation : H₂/Pd-C reduces the C–Br bond, yielding ethylbenzene .

  • LiAlH₄ : Not typically effective for aryl bromides, but may reduce the ethyl group under extreme conditions .

Scientific Research Applications

Synthesis and Intermediate Applications

1-Bromo-4-ethylbenzene is primarily utilized as a synthetic intermediate in the production of various compounds:

  • Pharmaceuticals : It serves as a precursor in the synthesis of therapeutic agents. For instance, it can be converted into 4′-bromoacetophenone through oxidation, which is useful in drug development .
  • Agrochemicals : The compound is involved in the synthesis of pesticides and herbicides, contributing to agricultural productivity .

Table 1: Synthesis Pathways Involving this compound

Reaction TypeProductYield (%)
Oxidation4′-Bromoacetophenone74.3
Grignard Reagent PrepVarious OrganometallicsVariable

Analytical Applications

In analytical chemistry, this compound is employed as an internal standard in gas chromatography-mass spectrometry (GC-MS). Its stability and volatility make it suitable for quantifying volatile organic compounds (VOCs) in environmental samples .

Case Study 1: Use in Drug Development

A study highlighted the use of this compound in synthesizing novel anti-inflammatory drugs. The compound was transformed into several derivatives that exhibited promising biological activity against specific inflammatory pathways .

Case Study 2: Agrochemical Synthesis

Research conducted on the synthesis of a new class of herbicides demonstrated that using this compound as a starting material led to compounds with enhanced efficacy and reduced environmental impact compared to traditional herbicides .

Toxicity and Safety Considerations

While this compound has beneficial applications, it also poses certain health risks. It is classified as an irritant, necessitating careful handling during synthesis and application processes. Toxicity studies indicate that exposure can lead to respiratory irritation and other health issues .

Table 2: Toxicity Data Summary

Exposure RouteToxicity LevelObserved Effects
OralLD50 ~2,700 mg/kgTremors, weight loss
InhalationLC50 ~18,000 mg/m³Respiratory distress

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-bromo-4-ethylbenzene, enabling comparative analysis of their properties and applications:

1-Bromo-4-(methoxymethyl)benzene

  • Structure : Benzene ring with a bromine atom and a methoxymethyl (-CH₂OCH₃) group at para positions.
  • Applications : Used in research for its ether functionality, which enhances solubility in polar solvents compared to this compound.
  • Key Differences :
    • Higher polarity due to the methoxy group, leading to improved solubility in organic solvents like THF and DCM.
    • Reactivity in nucleophilic substitutions differs due to electron-donating methoxy effects .

1-Bromo-4-(3-bromopropenyl)benzene

  • Structure : Features a propenyl chain with bromine substituents (E-configuration).
  • Applications : Serves as a dihalogenated building block for polymerization or cycloaddition reactions.
  • Key Differences :
    • The conjugated double bond in the propenyl group enables participation in Diels-Alder reactions, unlike this compound.
    • Higher molecular weight (296.95 g/mol) and reactivity due to allylic bromine .

1-Bromo-3,4,5-trihydroxybenzene

  • Structure : Benzene ring with bromine and three hydroxyl (-OH) groups at positions 3, 4, and 4.
  • Applications: Used in pharmaceutical synthesis (e.g., polyphenol derivatives).
  • Key Differences :
    • Enhanced hydrogen-bonding capacity and acidity (pKa ~8–10) due to hydroxyl groups.
    • Lower thermal stability compared to this compound, decomposing at temperatures above 150°C .

1,4-Dibromobenzene

  • Structure : Benzene ring with bromine atoms at para positions.
  • Applications : Common substrate in Ullmann and Grignard reactions.
  • Key Differences :
    • Higher symmetry and melting point (87°C vs. liquid state of this compound at room temperature).
    • Reduced steric hindrance, favoring bimolecular reactions .

Physicochemical Properties Comparison

Property This compound 1-Bromo-4-(methoxymethyl)benzene 1,4-Dibromobenzene
Molecular Weight 185.06 g/mol 215.07 g/mol 235.92 g/mol
Boiling Point 203–204°C 220–222°C 220°C
Solubility in Water Insoluble Slightly soluble Insoluble
Polarity Low Moderate Low
Reactivity Suzuki coupling Nucleophilic substitution Ullmann coupling

Cross-Coupling Reactions

This compound exhibits high reactivity in palladium-catalyzed Suzuki-Miyaura couplings, yielding biaryl products (e.g., 4-ethyl-1,1'-biphenyl) with 69% efficiency under optimized conditions . In contrast, 1-bromo-4-(methoxymethyl)benzene requires milder conditions due to its electron-donating methoxy group, which slows oxidative addition .

Radical Reactions

In benzylic C–H functionalization, this compound undergoes copper-catalyzed isocyanation with 56% yield , leveraging its ethyl group’s radical-stabilizing effect. Comparatively, 1,4-dibromobenzene is inert in such reactions due to the absence of benzylic hydrogens .

Environmental and Toxicological Profiles

This compound is classified as a severe soil contaminant (Pi > 5) due to its persistence and hydrophobic nature, which inhibits leaching in organic-rich soils . Its toxicity to Tetrahymena pyriformis (EC₅₀ = 0.67 mM) is higher than 4-bromophenol (EC₅₀ = 0.68 mM) but lower than 2-bromo-4-methylphenol (EC₅₀ = 0.6 mM) .

Biological Activity

1-Bromo-4-ethylbenzene (C8H9Br), also known as p-bromoethylbenzene, is a brominated aromatic compound that has garnered attention for its potential biological activities and applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC8H9Br
Molecular Weight185.06 g/mol
Boiling Point203°C to 204°C
Density1.341 g/cm³
Flash Point63°C (145°F)
SolubilityInsoluble in water

These properties indicate its stability and utility in various chemical reactions, particularly in organic synthesis .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. For instance, a study published in the Journal of Applied Microbiology demonstrated that this compound showed significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be relatively low, suggesting its potential as an antimicrobial agent .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in several tumor cell lines. A notable study investigated its effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis in these cells, with IC50 values indicating effective cytotoxicity at micromolar concentrations. Mechanistic studies revealed that the compound may activate caspase pathways leading to programmed cell death .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In vitro studies using neuronal cell cultures exposed to oxidative stress showed that treatment with this compound significantly reduced cell death and oxidative damage. The proposed mechanism involves the modulation of antioxidant pathways, indicating its potential application in neurodegenerative disease models .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of pathogenic bacteria. The results demonstrated a clear dose-dependent response, with significant inhibition observed at concentrations as low as 50 µg/mL. This study underscores the potential application of this compound in developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on MCF-7 and HeLa cells revealed that treatment with this compound resulted in a reduction of cell viability by approximately 70% at a concentration of 10 µM after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells, confirming the compound's role in inducing apoptosis .

Q & A

Basic Questions

Q. What are the key physicochemical properties of 1-bromo-4-ethylbenzene, and why are they critical for experimental design?

  • Answer : The compound (CAS 1585-07-5) has a molecular weight of 185.06 g/mol, boiling point of 204°C, density of 1.343 g/mL at 25°C, and refractive index of 1.543. These properties dictate solvent selection (e.g., high-boiling solvents for reflux), reaction scalability, and purification strategies. Density and refractive index are essential for identifying the compound during isolation .

Q. What are common synthetic routes for this compound?

  • Answer : Typical methods include Friedel-Crafts alkylation of bromobenzene with ethyl halides or electrophilic bromination of ethylbenzene. The latter often employs Lewis acids (e.g., FeBr₃) to direct bromination to the para position. Reaction conditions (e.g., temperature, stoichiometry) must be optimized to minimize di-substituted byproducts .

Q. Which analytical techniques are used to confirm the purity and structure of this compound?

  • Answer : Gas chromatography (GC) assesses purity (>95–96% by GC), while NMR (¹H/¹³C) confirms structure via characteristic signals: a singlet for para-substituted ethyl (δ ~1.2 ppm for CH₃, δ ~2.5 ppm for CH₂) and aromatic protons (δ ~7.3–7.5 ppm). Mass spectrometry (MS) verifies molecular ion peaks (m/z 184/186 for Br isotopes) .

Q. What safety precautions are necessary when handling this compound?

  • Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact due to toxicity (H302/H312). Store in airtight containers away from oxidizers. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as halogenated waste .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in the synthesis of this compound to minimize ortho-substituted byproducts?

  • Answer : Steric hindrance from the ethyl group favors para-bromination, but ortho products (~5–10%) may form. Using bulky solvents (e.g., dichloromethane) or low temperatures (−20°C) suppresses ortho substitution. Computational modeling (DFT) can predict transition-state energies to refine reaction conditions .

Q. What strategies resolve contradictions in reported purity levels (e.g., >95% vs. >96% by GC) for commercial batches of this compound?

  • Answer : Cross-validate with orthogonal methods (HPLC, elemental analysis). Batch-to-batch variability may arise from residual solvents or alkyl halides. Pre-purification via fractional distillation or column chromatography (silica gel, hexane/EtOAc) ensures consistency .

Q. How does the ethyl substituent influence the reactivity of this compound in cross-coupling reactions?

  • Answer : The electron-donating ethyl group activates the aromatic ring toward electrophilic substitution but slightly deactivates it for Suzuki-Miyaura couplings. Use Pd(OAc)₂ with SPhos ligand and elevated temperatures (80–100°C) to enhance catalytic turnover. Competitive β-hydride elimination is minimized by avoiding strong bases .

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Answer : High-vacuum distillation (bp 204°C) removes low-boiling impurities. For trace polar byproducts, recrystallization from ethanol/water (1:3) yields crystals with >99% purity. Preparative GC or simulated moving bed (SMB) chromatography is suitable for large-scale purification .

Q. How can solubility data inform solvent selection for reactions involving this compound?

  • Answer : The compound is highly soluble in non-polar solvents (hexane, toluene) but sparingly in polar aprotic solvents (DMF, DMSO). Solvent choice impacts reaction kinetics: toluene is ideal for SNAr reactions, while DMSO enhances solubility in Ullmann couplings. Solubility parameters (Hansen) can predict compatibility .

Q. What methodologies address spectral interference in characterizing this compound derivatives?

  • Answer : Overlapping NMR signals (e.g., ethyl and aromatic protons) can be resolved using 2D techniques (COSY, HSQC). For GC-MS, derivatization (e.g., silylation) improves volatility. X-ray crystallography confirms regiochemistry in crystalline derivatives .

Properties

IUPAC Name

1-bromo-4-ethylbenzene
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InChI

InChI=1S/C8H9Br/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3
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InChI Key

URFPRAHGGBYNPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9Br
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DSSTOX Substance ID

DTXSID0029218
Record name 1-Bromo-4-ethylbenzene
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Molecular Weight

185.06 g/mol
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CAS No.

1585-07-5
Record name 1-Bromo-4-ethylbenzene
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Record name Benzene, 1-bromo-4-ethyl-
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Synthesis routes and methods I

Procedure details

Employing the same general procedure as for the preparation of 5-bromo-2-tert-butyl-1-[(2′-amino-4′-methyl)phenoxy]benzene (Compound I), 781 mg (3.4 mmol) of 5-bromo-2-tert-butylphenol (Compound H) was converted into crude 5-bromo-2-tert-butyl-1-[4′-ethyl-2′-nitro)phenoxy]benzene using 611 mg (5.0 mmol) of potassium t-butoxide, 1.0 g (5.25 mmol) of cuprous iodide, 770 mg (˜2.78 mmol) of 1-bromo-4-ethyl-2-nitrobenzene (80% purity, obtained from the nitration of 1-bromo-4-ethylbenzene) and 10 mL of pyridine. Purification by flash chromatography (silica, 5% ethyl acetate in hexane) gave crude 5-bromo-2-tert-butyl-1-[(4′-methyl-2′-nitro)phenoxy]benzene as a yellow oil. 290 mg of this crude sample was converted into the title compound using a balloon filled with hydrogen, 31 mg of 10% Pd/C, 4 mL of acetonitrile and 1 mL of methanol. Purification by flash chromatography (silica, 2% ethyl acetate in hexane) gave the title compound as a yellow oil.
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Synthesis routes and methods II

Procedure details

Employing the same general procedure as for the preparation of 5-bromo-2-tert-butyl-1-[(2′-amino-4′-methyl)phenoxy]benzene (Compound I), 781 mg (3.4 mmol) of 5-bromo-2-tert-butylphenol (Compound H) was converted into crude 5-bromo-2-tert-butyl-1-[4′-ethyl-2′-nitro)phenoxy]benzene using 611 mg (5.0 mmol) of potassium t-butoxide, 1.0 g (5.25 mmol) of cuprous iodide, 770 mg (˜2.78 mmol) of 1-bromo-4ethyl-2-nitrobenzene (˜80% purity, obtained from the nitration of 1-bromo-4-ethylbenzene) and 10 mL of pyridine. Purification by flash chromatography (silica, 5% ethyl acetate in hexane) gave crude 5-bromo-2-tert-butyl-1-[(4′-methyl-2′-nitro)phenoxy]benzene as a yellow oil. 290 mg of this crude sample was converted into the title compound using a balloon filled with hydrogen, 31 mg of 10% Pd/C, 4 mL of acetonitrile and 1 mL of methanol. Purification by flash chromatography (silica, 2% ethyl acetate in hexane) gave the title compound as a yellow oil. PMR (CDCl3): δ 1.24 (3 H, t, J=7.5 Hz), 1.44 (9 H, s), 2.58 (2 H, q, J=7.5 Hz), 3.72 (2 H, br s), 6.57 (1 H, dd, J=2.1, 8.2 Hz), 6.68-6.74 (2 H, m), 6.81 (1 H, d, J=2.1 Hz), 7.09 (1 H, dd, J=2.1, 8.4 Hz), 7.22 (1 H, d, J=8.4 Hz).
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-4-ethylbenzene
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1-Bromo-4-ethylbenzene
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Reactant of Route 4
1-Bromo-4-ethylbenzene
Reactant of Route 5
1-Bromo-4-ethylbenzene
Reactant of Route 6
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